Ethyl 4-bromopentanoate
Overview
Description
Ethyl 4-bromopentanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromopentanoate can be synthesized through the esterification of 4-bromopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromopentanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The compound can be reduced to ethyl pentanoate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of 4-bromopentanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 4-hydroxypentanoate, ethyl 4-cyanopentanoate, and ethyl 4-aminopentanoate.
Reduction: The major product is ethyl pentanoate.
Oxidation: The major product is 4-bromopentanoic acid.
Scientific Research Applications
Ethyl 4-bromopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of various drugs and therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromopentanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Ethyl 4-bromopentanoate can be compared with other brominated esters and similar compounds:
Ethyl 3-bromopropanoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-bromobutanoate: Another brominated ester with a different carbon chain length.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
This compound is unique due to its specific carbon chain length and the position of the bromine atom, which influences its reactivity and applications .
Properties
IUPAC Name |
ethyl 4-bromopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVCPHLFHPQRNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311812 | |
Record name | ethyl 4-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-42-7 | |
Record name | 27126-42-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-bromopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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